molecular formula C5H10FNO B6237084 1-[3-(fluoromethyl)oxetan-3-yl]methanamine CAS No. 1781044-26-5

1-[3-(fluoromethyl)oxetan-3-yl]methanamine

Cat. No. B6237084
CAS RN: 1781044-26-5
M. Wt: 119.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of oxetane derivatives often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be manipulated to incorporate alkyl substituents, resulting in a range of oxetane derivatives . A related method uses the sodium anion of an NTs-sulfoximine . Monosubstituted epoxides treated with dimethyloxosulfonium methylide result in oxetanes in good yields .


Molecular Structure Analysis

The molecular structure of 1-[3-(fluoromethyl)oxetan-3-yl]methanamine can be represented by the InChI code 1S/C5H9FO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 .


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

The physical form of the compound is oil . The molecular weight is 120.12 .

Scientific Research Applications

Synthesis of Oxetane Derivatives

Oxetanes, such as 1-[3-(fluoromethyl)oxetan-3-yl]methanamine , are valuable in the synthesis of various derivatives due to their ring strain and unique reactivity. They can undergo ring-opening reactions to form a variety of functionalized products . This property is exploited in medicinal chemistry to create novel pharmaceuticals with potential therapeutic effects.

Medicinal Chemistry and Drug Design

The oxetane ring, present in 1-[3-(fluoromethyl)oxetan-3-yl]methanamine , is a feature of interest in drug design. It’s known to improve the metabolic stability and oral bioavailability of pharmaceuticals . Researchers utilize this compound to develop new drugs with enhanced pharmacokinetic profiles.

Material Science

In material science, the incorporation of oxetane structures can lead to materials with unique properties1-[3-(fluoromethyl)oxetan-3-yl]methanamine can be used to synthesize polymers or co-polymers that exhibit high strength, resilience, and chemical resistance .

Chemical Biology

This compound serves as a building block in chemical biology for the synthesis of complex molecules. It can be used to introduce fluorine-containing side chains into biomolecules, which is useful for studying the structure and function of proteins and enzymes .

Fluorination Reactions

The fluoromethyl group in 1-[3-(fluoromethyl)oxetan-3-yl]methanamine is reactive and can be used in fluorination reactions. This is particularly useful in the synthesis of fluorinated analogs of bioactive compounds, which can have improved activity or selectivity .

Analytical Chemistry

As an analytical standard, 1-[3-(fluoromethyl)oxetan-3-yl]methanamine can be used in chromatography and mass spectrometry to identify or quantify substances within a sample. Its unique structure allows for precise calibration in analytical methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(fluoromethyl)oxetan-3-yl]methanamine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chloro-1-propanol", "sodium hydride", "tetrahydrofuran", "hydrogen fluoride", "ammonia" ], "Reaction": [ { "Step 1": "3-chloro-1-propanol is reacted with sodium hydride in tetrahydrofuran to form 3-chloropropene." }, { "Step 2": "3-chloropropene is reacted with hydrogen fluoride to form 3-fluoropropene." }, { "Step 3": "3-fluoropropene is reacted with sodium hydride in tetrahydrofuran to form 3-fluoropropene-1-ol." }, { "Step 4": "3-fluoropropene-1-ol is reacted with ammonia to form 3-(fluoromethyl)oxetan-3-ol." }, { "Step 5": "3-(fluoromethyl)oxetan-3-ol is reacted with hydrogen fluoride to form 1-[3-(fluoromethyl)oxetan-3-yl]methanamine." } ] }

CAS RN

1781044-26-5

Product Name

1-[3-(fluoromethyl)oxetan-3-yl]methanamine

Molecular Formula

C5H10FNO

Molecular Weight

119.1

Purity

95

Origin of Product

United States

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